N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)benzamide hydrochloride
Description
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Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-ethylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2.ClH/c1-4-29(26,27)17-10-7-9-16(15-17)20(25)24(14-8-13-23(2)3)21-22-18-11-5-6-12-19(18)28-21;/h5-7,9-12,15H,4,8,13-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSONTULOLOPSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCCN(C)C)C2=NC3=CC=CC=C3S2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)benzamide hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by several functional groups that contribute to its biological activity:
- Benzo[d]thiazole moiety : Known for its diverse biological properties.
- Dimethylamino propyl group : Enhances solubility and cellular uptake.
- Ethylsulfonyl group : May contribute to the compound's pharmacological effects.
The molecular formula is , with a molecular weight of 410.87 g/mol.
The biological activity of this compound is likely mediated through interactions with various biological macromolecules, including:
- Enzymes : Inhibition or modulation of enzyme activity.
- Receptors : Binding to specific receptors that may alter signaling pathways.
- DNA : Potential intercalation or binding to DNA, affecting replication and transcription processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent. The minimal inhibitory concentration (MIC) values for related compounds have been reported as low as 50 μg/mL, indicating potent activity against tested organisms .
Anticancer Properties
The compound's potential anticancer activity has been evaluated in vitro against several cancer cell lines. For instance, derivatives of benzothiazole have demonstrated cytotoxic effects in human breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest .
Case Studies and Research Findings
- Anticonvulsant Activity :
- Inhibition Studies :
- Structure-Activity Relationship (SAR) :
Comparative Analysis
A comparative analysis of similar compounds reveals distinct structural features that influence their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole Derivatives | Benzothiazole core | Antimicrobial, anticancer |
| Nitrofurantoin | Nitro group on furan | Antibiotic |
| Dimethylaminopropanol | Dimethylamino group | Pharmaceutical intermediate |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure composed of several functional groups:
- Benzo[d]thiazole moiety : Known for its significant biological activities, including antimicrobial and anticancer properties.
- Dimethylamino propyl side chain : Enhances solubility and cellular uptake, critical for biological efficacy.
- Ethylsulfonyl group : Contributes to the compound's overall chemical stability and reactivity.
Synthesis Overview
The synthesis of N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)benzamide hydrochloride typically involves several key steps:
- Formation of the Benzo[d]thiazole Core : This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
- Introduction of the Ethylsulfonyl Group : This is typically accomplished via sulfonation reactions using ethylsulfonyl chloride.
- Coupling with Dimethylamino Propyl Group : The final step involves nucleophilic substitution reactions to attach the dimethylamino propyl group to the benzamide structure.
This compound exhibits promising biological activities that make it a candidate for drug development.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. Below is a summary of its Minimum Inhibitory Concentration (MIC) values against selected microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 μM | Disruption of nucleic acid synthesis |
| Pseudomonas aeruginosa | Moderate activity noted | Biofilm inhibition |
These findings suggest that the compound may outperform standard antibiotics in certain assays, highlighting its potential as a novel antimicrobial agent.
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown potential anticancer activities in various studies. Preliminary investigations indicate that it may induce apoptosis in cancer cells through mechanisms involving:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Disruption of cell cycle progression
These properties position the compound as a candidate for further development in cancer therapeutics .
Material Science Applications
Beyond its biological applications, this compound has potential uses in materials science, particularly in the development of organic light-emitting diodes (OLEDs). The incorporation of benzothiazole derivatives has been linked to enhanced luminescent properties, making them suitable for optoelectronic applications.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by researchers demonstrated that the compound exhibited bactericidal activity against Gram-positive bacteria, outperforming traditional antibiotics like levofloxacin in specific tests . -
Investigation into Anticancer Mechanisms :
Another research effort explored the anticancer mechanisms of this compound, revealing that it effectively inhibited tumor growth in vitro and in vivo models through apoptosis induction .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)benzamide hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Coupling of benzo[d]thiazole-2-amine with 3-(dimethylamino)propyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine intermediate .
- Step 2 : Amidation with 3-(ethylsulfonyl)benzoyl chloride, requiring temperature control (0–5°C) to minimize side reactions .
- Step 3 : Hydrochloride salt formation via acidification (HCl in ethanol), followed by recrystallization for purity .
- Optimization : Monitor reaction progress via HPLC to adjust solvent polarity (e.g., DCM/MeOH gradients) and reduce byproducts. Yields improve with inert atmospheres (N₂/Ar) to prevent oxidation of sulfonyl groups .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., dimethylamino protons at δ 2.2–2.5 ppm, ethylsulfonyl at δ 1.3–1.5 ppm) and confirms regiochemistry .
- HPLC : Purity assessment (>98%) using C18 columns with UV detection at 254 nm .
- Mass Spectrometry : HRMS (ESI⁺) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z ~530–550) .
- Elemental Analysis : Validates stoichiometry of C, H, N, S, and Cl .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for benzothiazole derivatives like this compound?
- Methodological Answer :
- Comparative Assays : Perform standardized assays (e.g., MIC for antimicrobial activity; MTT for cytotoxicity) under identical conditions to isolate variable factors (e.g., cell lines, solvent controls) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., ethylsulfonyl vs. methoxy groups) to correlate functional groups with activity .
- Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for kinases (anticancer) vs. bacterial enzymes (antimicrobial) .
Q. What strategies are effective in elucidating the compound’s mechanism of action when initial in vitro data conflicts with in vivo results?
- Methodological Answer :
- Pharmacokinetic Studies : Measure plasma stability (via LC-MS/MS) and metabolite identification to assess bioavailability discrepancies .
- Receptor Binding Assays : Use surface plasmon resonance (SPR) to quantify interactions with proposed targets (e.g., COX-2 for anti-inflammatory activity) .
- Transcriptomic Analysis : RNA-seq on treated vs. untreated cells identifies differentially expressed pathways (e.g., apoptosis vs. proliferation) .
Q. How can computational modeling guide the optimization of this compound’s solubility without compromising bioactivity?
- Methodological Answer :
- QSAR Modeling : Train models on logP and polar surface area to predict solubility changes from structural modifications (e.g., adding PEGylated chains) .
- Molecular Dynamics (MD) : Simulate interactions with water molecules to identify hydrophobic “hotspots” (e.g., ethylsulfonyl vs. hydrophilic sulfonamides) .
- Salt Screening : Test alternative counterions (e.g., mesylate vs. hydrochloride) to improve aqueous solubility while maintaining crystallinity .
Data Contradiction Analysis
Q. How should researchers address variability in reported synthetic yields (e.g., 50–80%) for this compound?
- Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent ratios, catalyst loading) and identify critical factors .
- Byproduct Analysis : LC-MS/MS identifies intermediates (e.g., unreacted benzothiazole) to optimize reaction completion .
- Scale-Up Protocols : Pilot-scale reactions (1–10 g) with continuous flow systems improve reproducibility vs. batch methods .
Research Utility Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
